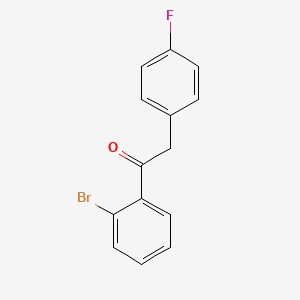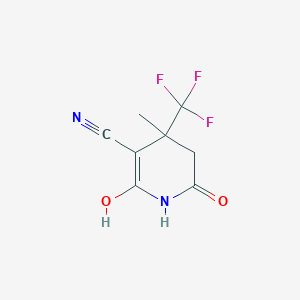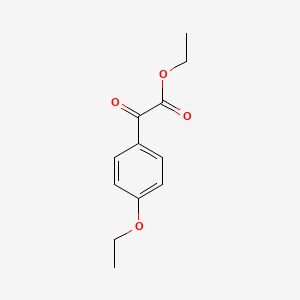
2'-Bromo-2-(4-fluorophenyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(4-fluorophenyl)acetophenone, also known as 2-Bromo-2-fluorophenylacetophenone, is an organic compound with the molecular formula C8H6BrFO. It is a white, crystalline solid that is insoluble in water and has a melting point of 115-117°C. This compound has a wide range of applications in the field of organic chemistry, including its use as a synthetic intermediate in the production of various pharmaceuticals and other compounds.
Scientific Research Applications
Enantioselective Synthesis
2'-Bromo-2-(4-fluorophenyl)acetophenone serves as a precursor in the enantioselective synthesis of chiral intermediates, such as (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol. This process involves enantioselective microbial reduction by various organisms, achieving yields over 90% and enantiomeric excess (ee) of 99% (Patel et al., 2004).
Biological Baeyer-Villiger Oxidation
This compound is used in studies exploring biological Baeyer–Villiger oxidation. Research employing 19F NMR demonstrated the conversion of fluorinated acetophenones by whole cells of Pseudomonas fluorescens and purified 4′-hydroxyacetophenone monooxygenase (HAPMO), providing insights into the biological conversion of acetophenones into valuable synthons for industrial chemical production (Moonen et al., 2001).
Synthesis of Fluorinated Benzothiazepines and Pyrazolines
The compound serves as a starting material in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing its utility in creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Jagadhani et al., 2015).
Organic Synthesis and Medicinal Chemistry
This compound is used in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, demonstrating its relevance in the development of cholesterol-lowering drugs (Yi-fan, 2010).
Green Chemistry Approaches
The compound is involved in green chemistry studies, such as the expeditious one-pot multicomponent synthesis of substituted 2-phenyl quinoxalines, highlighting its role in environmentally friendly chemical synthesis processes (Jadhav et al., 2017).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Biochemical Analysis
Biochemical Properties
2’-Bromo-2-(4-fluorophenyl)acetophenone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . The interaction between 2’-Bromo-2-(4-fluorophenyl)acetophenone and aromatase involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity.
Cellular Effects
The effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2’-Bromo-2-(4-fluorophenyl)acetophenone can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 2’-Bromo-2-(4-fluorophenyl)acetophenone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, the binding of 2’-Bromo-2-(4-fluorophenyl)acetophenone to aromatase results in the inhibition of estrogen biosynthesis . This interaction involves the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2’-Bromo-2-(4-fluorophenyl)acetophenone can lead to sustained inhibition of enzyme activity and alterations in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation are closely monitored.
Dosage Effects in Animal Models
The effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity without causing significant toxicity . At higher doses, 2’-Bromo-2-(4-fluorophenyl)acetophenone can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2’-Bromo-2-(4-fluorophenyl)acetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of 2’-Bromo-2-(4-fluorophenyl)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2’-Bromo-2-(4-fluorophenyl)acetophenone can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2’-Bromo-2-(4-fluorophenyl)acetophenone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2’-Bromo-2-(4-fluorophenyl)acetophenone has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism.
properties
IUPAC Name |
1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKHSLDXYIHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606298 |
Source


|
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36282-29-8 |
Source


|
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)






